molecular formula C13H19ClN2O2 B12740474 N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride CAS No. 97111-08-5

N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride

Katalognummer: B12740474
CAS-Nummer: 97111-08-5
Molekulargewicht: 270.75 g/mol
InChI-Schlüssel: FZIRCGCDTAKJQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. This compound is known for its unique structure, which includes a dimethylamino group and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) for condensation reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 2-nitro aniline with cyanoacetic acid in dimethylformamide can yield 2-Cyano-N-(4-nitrophenyl)acetamide .

Wissenschaftliche Forschungsanwendungen

N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: This compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and acetamide group play crucial roles in its activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes both a dimethylamino group and an acetamide group

Eigenschaften

CAS-Nummer

97111-08-5

Molekularformel

C13H19ClN2O2

Molekulargewicht

270.75 g/mol

IUPAC-Name

N-[4-[2-(dimethylamino)propanoyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-9(15(3)4)13(17)11-5-7-12(8-6-11)14-10(2)16;/h5-9H,1-4H3,(H,14,16);1H

InChI-Schlüssel

FZIRCGCDTAKJQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.